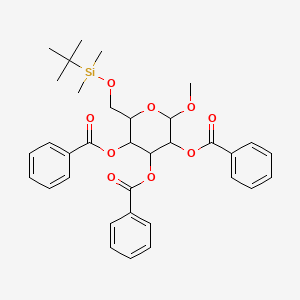
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid, also known as ferulic acid, is an organic compound commonly found in plant cell walls. It is a derivative of cinnamic acid and is known for its antioxidant properties. This compound is widely studied for its potential health benefits and applications in various fields, including medicine, cosmetics, and food industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid typically involves the following steps:
Starting Material: The synthesis often begins with vanillin (4-hydroxy-3-methoxybenzaldehyde).
Condensation Reaction: Vanillin undergoes a condensation reaction with malonic acid in the presence of a base, such as pyridine, to form ferulic acid.
Decarboxylation: The intermediate product is then subjected to decarboxylation to yield the final product.
Industrial Production Methods
In industrial settings, ferulic acid can be extracted from natural sources such as rice bran, wheat bran, and other cereal grains. The extraction process typically involves:
Hydrolysis: The plant material is treated with an alkaline solution to hydrolyze the ester bonds, releasing ferulic acid.
Purification: The crude extract is then purified using techniques such as crystallization or chromatography to obtain pure ferulic acid.
化学反応の分析
Types of Reactions
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroferulic acid.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic catalysts are employed for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields dihydroferulic acid.
Substitution: Forms various esters and ethers depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its antioxidant properties. It helps in scavenging free radicals, thereby protecting cells from oxidative stress. It is also investigated for its potential anti-inflammatory and antimicrobial activities.
Medicine
Ferulic acid is explored for its therapeutic potential in treating various diseases. Its antioxidant properties make it a candidate for preventing and treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry
In the cosmetics industry, ferulic acid is used in formulations to protect the skin from UV damage and to enhance the stability of other antioxidants like vitamins C and E. In the food industry, it is used as a preservative due to its antioxidant properties.
作用機序
The mechanism by which 3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating an electron, thereby preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
UV Protection: It absorbs UV radiation, protecting the skin from UV-induced damage.
類似化合物との比較
Similar Compounds
Cinnamic Acid: The parent compound of ferulic acid, known for its antimicrobial properties.
Coumaric Acid: Another derivative of cinnamic acid with antioxidant and anti-inflammatory properties.
Sinapic Acid: Similar to ferulic acid but with additional methoxy groups, enhancing its antioxidant activity.
Uniqueness
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid stands out due to its combined antioxidant, anti-inflammatory, and UV-protective properties. Its ability to stabilize other antioxidants makes it particularly valuable in cosmetic formulations.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
(E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3,(H,13,14)/b7-5+ |
InChIキー |
YHOAZFMXZXWRHC-FNORWQNLSA-N |
異性体SMILES |
C/C(=C\C1=CC(=C(C=C1)O)OC)/C(=O)O |
正規SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
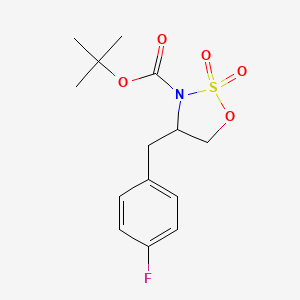
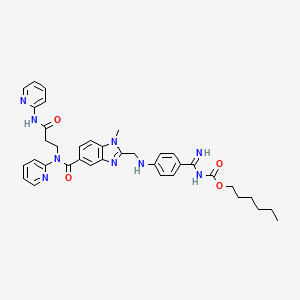
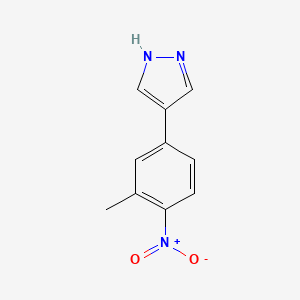
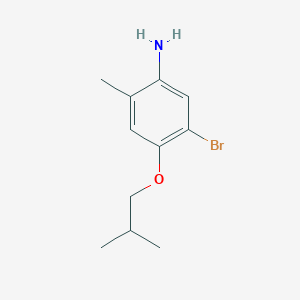
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
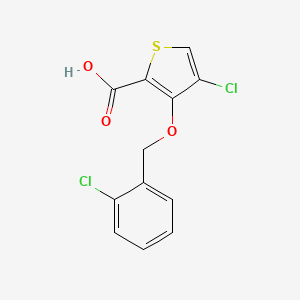
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)

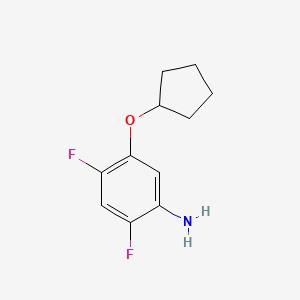
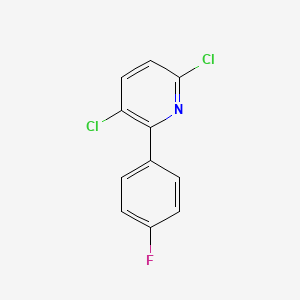
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)
